molecular formula C17H17NO3 B103468 2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide CAS No. 17172-81-5

2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B103468
CAS No.: 17172-81-5
M. Wt: 283.32 g/mol
InChI Key: VJPRCFLNXLDXPZ-UHFFFAOYSA-N
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Description

2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound with a complex structure, featuring both acetyl and phenyl groups

Scientific Research Applications

2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 hazard symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-acetylphenol and 2-methylaniline.

    Formation of Intermediate: 4-acetylphenol is reacted with chloroacetic acid in the presence of a base to form 2-(4-acetylphenoxy)acetic acid.

    Amidation Reaction: The intermediate 2-(4-acetylphenoxy)acetic acid is then reacted with 2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The acetyl group can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The acetyl and phenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-acetylphenoxy)acetic acid
  • N-(2-methylphenyl)acetamide
  • 4-acetylphenol

Uniqueness

2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-5-3-4-6-16(12)18-17(20)11-21-15-9-7-14(8-10-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPRCFLNXLDXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368750
Record name 2-(4-Acetylphenoxy)-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17172-81-5
Record name 2-(4-Acetylphenoxy)-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17172-81-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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